

3,4-Dihydro-2H-pyran-2-carbaldehyde molecular weight

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Compound of Interest

Compound Name: 3,4-Dihydro-2H-pyran-2-carbaldehyde

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An In-Depth Technical Guide to **3,4-Dihydro-2H-pyran-2-carbaldehyde**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3,4-Dihydro-2H-pyran-2-carbaldehyde** (also known as Acrolein Dimer), a heterocyclic aldehyde of significant industrial and academic importance. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and structural attributes. The guide will further explore its principal synthetic routes, including the classic thermal dimerization of acrolein and advanced methodologies for producing enantiomerically pure forms crucial for pharmaceutical development. Key applications as a versatile chemical intermediate in the synthesis of pharmaceuticals, polymers, and specialty chemicals will be detailed. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and robust safety guidelines.

Core Molecular and Physicochemical Properties

3,4-Dihydro-2H-pyran-2-carbaldehyde is a cyclic ether and an aldehyde, a chemical structure that bestows upon it a unique reactivity profile, making it a valuable building block in organic synthesis.^[1] Its identity and behavior are defined by a precise set of physical and chemical properties.

Molecular Weight and Formula

The cornerstone of any chemical synthesis or analysis is the accurate molecular weight of the compound. For **3,4-Dihydro-2H-pyran-2-carbaldehyde**, the precise molecular weight, as determined by high-resolution mass spectrometry and calculation from isotopic masses, is 112.1265 g/mol .[2][3][4] For routine laboratory calculations, the molar mass is typically rounded to 112.13 g/mol .[1][5][6]

- Molecular Formula: C₆H₈O₂[1][2]

This formula is critical for stoichiometric calculations in reaction planning and for confirming identity via elemental analysis and mass spectrometry.

Chemical Structure

The structure consists of a six-membered dihydropyran ring with an aldehyde group at the 2-position. This arrangement makes the aldehyde proton stereoelectronically distinct and influences the reactivity of the adjacent double bond.

Caption: Chemical structure of **3,4-Dihydro-2H-pyran-2-carbaldehyde**.

Physicochemical Data Summary

The utility of a chemical compound in a laboratory or industrial setting is dictated by its physical properties. These characteristics influence choices regarding solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
IUPAC Name	3,4-Dihydro-2H-pyran-2-carbaldehyde	[2]
CAS Number	100-73-2	[1][2]
Synonyms	Acrolein Dimer, 2-Formyl-3,4-dihydro-2H-pyran	[1][2][6]
Appearance	Clear, colorless liquid	[6]
Density	1.08 g/cm ³ (at 25 °C)	[6]
Boiling Point	146 °C (at 760 Torr); 40 °C (at 10 Torr)	[6]
Refractive Index	1.466 (at 20 °C)	[6]
Solubility	Water-soluble; miscible with diethyl ether, acetone, THF	[6]

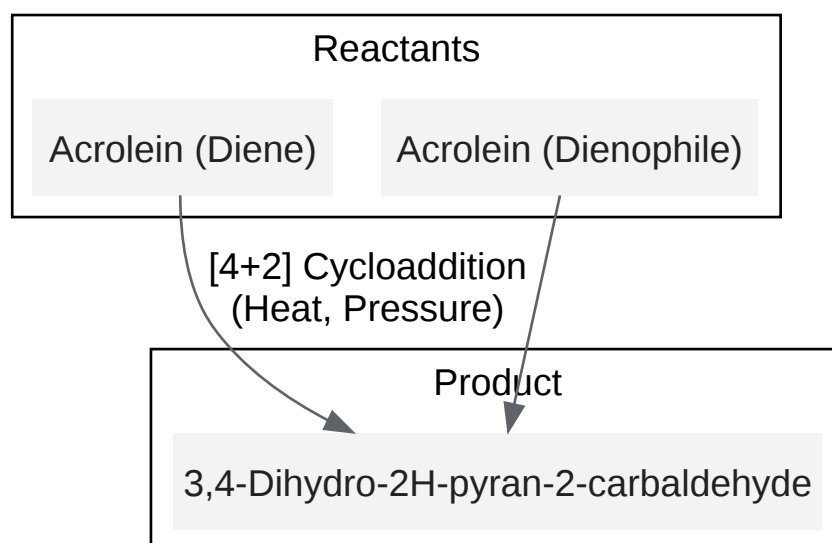
Synthesis and Manufacturing

The synthesis of **3,4-Dihydro-2H-pyran-2-carbaldehyde** is a cornerstone of its accessibility. The choice of synthetic route is dictated by the desired outcome, whether it be large-scale achiral material or a specific enantiomer for targeted applications.

Achiral Synthesis: The Diels-Alder Dimerization of Acrolein

The most common and industrially scalable method for producing racemic **3,4-Dihydro-2H-pyran-2-carbaldehyde** is the thermal dimerization of acrolein (2-propenal).[6] In this [4+2] cycloaddition, one molecule of acrolein acts as the diene and another acts as the dienophile.[6]

Causality of Experimental Choice: This reaction is favored due to the low cost of the starting material (acrolein) and the atom economy of the Diels-Alder reaction. The process is typically performed under pressure and elevated temperature in the presence of a polymerization inhibitor like hydroquinone to prevent the unwanted polymerization of acrolein.[6]



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Caption: Diels-Alder synthesis of the target compound from acrolein.

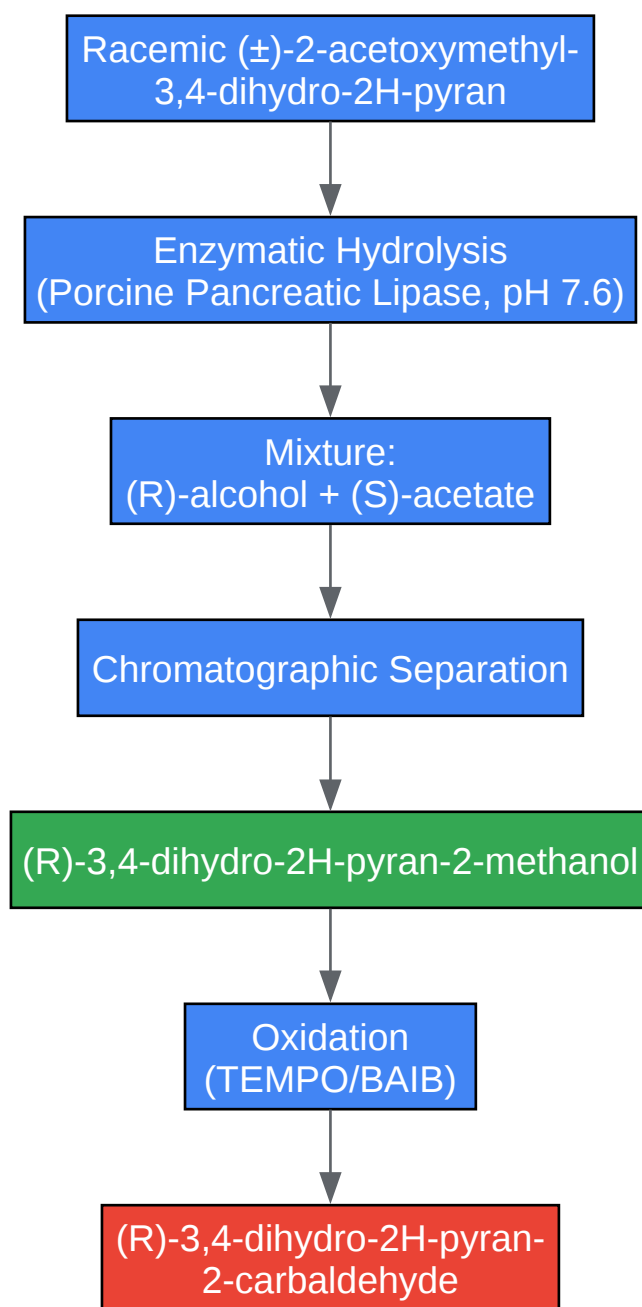
Chiral Synthesis: Accessing Enantiopure Building Blocks

For applications in drug development, accessing a single enantiomer of a chiral molecule is paramount, as different enantiomers can have vastly different biological activities. The (R)-enantiomer of **3,4-dihydro-2H-pyran-2-carbaldehyde** is a key building block for potent adenosine A2A and A3 receptor agonists.^[7]

A robust method to obtain the (R)-enantiomer involves the kinetic resolution of a racemic precursor, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, using an enzyme.^{[7][8]}

Workflow Overview:

- **Enzymatic Hydrolysis:** A lipase selectively hydrolyzes one enantiomer of the racemic acetate, leaving the other enantiomer untouched.
- **Separation:** The resulting alcohol and the unreacted acetate are separated chromatographically.
- **Oxidation:** The desired alcohol enantiomer is oxidized to the final aldehyde.



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Caption: Workflow for the chiral synthesis of the (R)-enantiomer.

Step-by-Step Methodology:

- Enzymatic Hydrolysis of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran[7]
 - System Setup: To a large vessel, add phosphate buffer (0.01 M, pH 7.6).

- Substrate Addition: Add a solution of (\pm)-2-acetoxymethyl-3,4-dihydro-2H-pyran in acetone to the buffer with stirring.
- Enzyme Addition: Introduce Porcine Pancreatic Lipase (PPL) to the mixture.
- Reaction Maintenance: Stir the reaction at room temperature. The hydrolysis releases acetic acid; therefore, the pH must be constantly monitored and maintained at 7.6 by the controlled addition of 3N NaOH. This is a self-validating step: a stable pH indicates the reaction has stopped or slowed, while NaOH consumption tracks its progress.
- Monitoring: Monitor the reaction's progress by HPLC using a chiral column to resolve the enantiomers. The reaction typically takes several days.^[7]
- Workup: Once the desired conversion is reached, extract the entire mixture multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to the Aldehyde^[7]
 - System Setup: Dissolve the purified (R)-alcohol in dichloromethane (CH₂Cl₂).
 - Reagent Addition: Add bis(acetoxy)iodobenzene (BAIB) and stir for 30 minutes at room temperature. Then, add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).
 - Causality: The TEMPO/BAIB system is a mild and highly selective oxidant for primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid, which is a critical consideration for preserving the desired functionality.
 - Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes).
 - Workup: Upon completion, dilute the reaction with CH₂Cl₂ and quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess iodobenzene oxidant. Wash sequentially with saturated NaCl solution, dry the organic layer, and concentrate to yield the target aldehyde.^[7]

Key Applications in Research and Development

The unique structure of **3,4-Dihydro-2H-pyran-2-carbaldehyde** makes it a valuable intermediate in a multitude of industrial and research settings.

- **Pharmaceutical Synthesis:** As demonstrated, the chiral form is a key precursor for complex, biologically active molecules like adenosine receptor agonists.[7] Its rigid ring structure helps to lock in specific conformations, which is often essential for potent and selective receptor binding.
- **Polymers and Resins:** The compound is used in the synthesis of advanced synthetic resins and serves as a plasticizer, enhancing the flexibility and durability of plastic materials.[9]
- **Specialty Chemicals:** It is a starting material for 1,2,6-Hexantriol, a polyol used as a more stable alternative to glycerol, and for the synthesis of pheromones like Brevicommin.[6]
- **Agrochemicals:** It can serve as a stable storage form of acrolein, which has biocidal properties and has been considered for use as a soil fumigant.[6]
- **Textile Industry:** It is employed as a fabric finishing auxiliary to impart desired characteristics to textiles.[9]

Analytical Characterization

Confirming the identity and purity of **3,4-Dihydro-2H-pyran-2-carbaldehyde** is essential. A multi-technique approach is standard practice.

- **Chromatography (TLC/HPLC):** Thin-layer chromatography is used for rapid reaction monitoring. High-performance liquid chromatography, especially with a chiral stationary phase, is indispensable for determining enantiomeric purity during chiral syntheses.[7][8]
- **Spectroscopy (IR & MS):** Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the C=O stretch of the aldehyde and the C-O-C stretch of the ether. The NIST Chemistry WebBook provides reference IR and mass spectra for this compound.[2][4] Mass spectrometry (MS) confirms the molecular weight.[2][4]

Safety, Handling, and Storage

As a reactive chemical, proper handling of **3,4-Dihydro-2H-pyran-2-carbaldehyde** is crucial for laboratory safety. It is classified as a Dangerous Good for transport.[\[1\]](#)

Hazard Identification

The compound presents several hazards according to the Globally Harmonized System (GHS).

Hazard Code	Description	Source(s)
H226	Flammable liquid and vapor	
H312	Harmful in contact with skin	
H315	Causes skin irritation	
H318 / H319	Causes serious eye damage / irritation	
H332	Harmful if inhaled	
H335	May cause respiratory irritation	

Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.
[\[10\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tightly fitting safety goggles.[\[10\]](#)
 - Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile) and wear appropriate protective clothing.[\[10\]](#)
 - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[\[10\]](#)
- Ignition Sources: Keep away from heat, sparks, and open flames.[\[10\]](#)[\[11\]](#)

Storage

Store in a cool, dry, and well-ventilated place in a tightly closed container.[11] Some suppliers recommend storage at -10°C. The material should be stored in a designated flammables area. [11]

Conclusion

3,4-Dihydro-2H-pyran-2-carbaldehyde is more than a simple chemical; it is a foundational building block with a precise molecular weight of 112.1265 g/mol that enables significant innovation across diverse scientific fields. Its straightforward achiral synthesis via acrolein dimerization makes it readily available for industrial applications, while advanced enzymatic protocols provide access to the enantiopurified forms required for the nuanced demands of pharmaceutical research. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, empowers researchers and developers to utilize this versatile intermediate safely and effectively, driving progress in medicine, materials science, and beyond.

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